molecular formula C7H8O2 B13443161 2-Ethynyl-2-hydroxycyclopentanone

2-Ethynyl-2-hydroxycyclopentanone

Cat. No.: B13443161
M. Wt: 124.14 g/mol
InChI Key: JGVFIXQYKQZTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-2-hydroxycyclopentanone is an organic compound with the molecular formula C7H8O2 It features a cyclopentanone ring substituted with both an ethynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-2-hydroxycyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethynyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2-hydroxycyclopentanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed.

Major Products Formed

    Oxidation: Formation of 2-ethynyl-2-oxocyclopentanone or 2-ethynyl-2-carboxycyclopentanone.

    Reduction: Formation of 2-ethynyl-2-hydroxycyclopentanol.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

2-Ethynyl-2-hydroxycyclopentanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethynyl-2-hydroxycyclopentanone involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxycyclopentanone: Lacks the ethynyl group, resulting in different reactivity and applications.

    2-Ethynylcyclopentanone:

Uniqueness

2-Ethynyl-2-hydroxycyclopentanone is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-ethynyl-2-hydroxycyclopentan-1-one

InChI

InChI=1S/C7H8O2/c1-2-7(9)5-3-4-6(7)8/h1,9H,3-5H2

InChI Key

JGVFIXQYKQZTHL-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.